molecular formula C8H6BrFO2 B1404153 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine CAS No. 1222556-34-4

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine

Cat. No. B1404153
M. Wt: 233.03 g/mol
InChI Key: RVFFKSCEEAHWKX-UHFFFAOYSA-N
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Patent
US08916580B2

Procedure details

To a solution of 7-bromo-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine (15.1 g, 64.8 mmol) in tetrahydrofuran (160 mL) at −78° C. was added a 1.6 M solution of n-butyllithium in hexanes (45 mL, 73 mmol). The reaction mixture was stirred at −78° C. for 15 min and trimethyl borate (8.5 g, 82 mmol) was added. The reaction mixture was allowed to warm to ambient temperature, stirred for 48 h and cooled to 5° C. 35% w/w aqueous hydrogen peroxide (12.6 mL, 129.6 mmol) was added, the reaction mixture was allowed to warm to ambient temperature and stirred for 3 h. The reaction mixture was diluted with ethyl acetate (200 mL) and the organic phase was washed with 1 M hydrochloric acid (50 mL) and brine (50 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Purification of the residue by column chromatography eluted with a 0% to 70% gradient of ethyl acetate in hexanes afforded 8-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol (6.5 g, 59%) as a colorless solid: MS (ES+) m/z 153.0 (M−17).
Quantity
15.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
12.6 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([F:12])[C:5]2[O:10][CH2:9][CH2:8][O:7][C:6]=2[CH:11]=1.C([Li])CCC.B(OC)(OC)[O:19]C.OO>O1CCCC1.C(OCC)(=O)C>[F:12][C:4]1[C:5]2[O:10][CH2:9][CH2:8][O:7][C:6]=2[CH:11]=[C:2]([OH:19])[CH:3]=1

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
BrC=1C=C(C2=C(OCCO2)C1)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
45 mL
Type
reactant
Smiles
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
12.6 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
WASH
Type
WASH
Details
the organic phase was washed with 1 M hydrochloric acid (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography
WASH
Type
WASH
Details
eluted with a 0% to 70% gradient of ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC(=CC2=C1OCCO2)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.